molecular formula C10H13FN2O2S B1469342 2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 1192348-40-5

2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide

Cat. No.: B1469342
CAS No.: 1192348-40-5
M. Wt: 244.29 g/mol
InChI Key: CLZOZGHTCAUDIA-UHFFFAOYSA-N
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Description

The compound “2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide” is an organic compound containing functional groups such as aminomethyl and sulfonamide . These groups are often found in various pharmaceuticals and synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . The synthesis of similar compounds often involves reactions with acid chlorides or acid anhydrides .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopropyl group attached to a nitrogen atom, which is also attached to a 4-fluorobenzenesulfonamide group and an aminomethyl group .


Chemical Reactions Analysis

Aminomethyl groups can participate in various chemical reactions. For example, they can react with acid chlorides to form amides . They can also undergo deamination reactions .

Properties

IUPAC Name

2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-8-1-4-10(7(5-8)6-12)16(14,15)13-9-2-3-9/h1,4-5,9,13H,2-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZOZGHTCAUDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 2) To a solution of N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide obtained in Step 1 (2.22 g) in ethanol (20 ml) was added hydrochloric acid (10 ml) at room temperature, and the mixture was stirred overnight at 80° C. The reaction solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give 2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide (0.60 g) as a white solid.
Name
N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide
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2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide
Reactant of Route 4
2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide
Reactant of Route 5
2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide
Reactant of Route 6
2-(aminomethyl)-N-cyclopropyl-4-fluorobenzenesulfonamide

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